1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole
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Overview
Description
1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring substituted with a 4-(4-chlorophenoxy)butyl group and a methyl group. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole typically involves the following steps:
Preparation of 4-(4-chlorophenoxy)butyl bromide: This intermediate is synthesized by reacting 4-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Formation of the benzodiazole ring: The benzodiazole ring is formed by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Coupling reaction: The final step involves the coupling of 4-(4-chlorophenoxy)butyl bromide with the benzodiazole ring in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Chlorophenoxy)butyl]-4-(2-pyridyl)piperazine: Another compound with a similar structure but different biological activities.
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: A related compound used as an intermediate in the synthesis of other chemicals.
Uniqueness
1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H19ClN2O |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]-2-methylbenzimidazole |
InChI |
InChI=1S/C18H19ClN2O/c1-14-20-17-6-2-3-7-18(17)21(14)12-4-5-13-22-16-10-8-15(19)9-11-16/h2-3,6-11H,4-5,12-13H2,1H3 |
InChI Key |
MXDGYPYCSJDSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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